molecular formula C16H20N2S B12898490 6-Methyl-2-pentylquinoline-4-carbothioamide CAS No. 62078-01-7

6-Methyl-2-pentylquinoline-4-carbothioamide

Cat. No.: B12898490
CAS No.: 62078-01-7
M. Wt: 272.4 g/mol
InChI Key: ZPSZWXSIAYNREO-UHFFFAOYSA-N
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Description

6-Methyl-2-pentylquinoline-4-carbothioamide is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-pentylquinoline-4-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pentyl aniline with carbon disulfide and methyl iodide in the presence of a base, followed by cyclization to form the quinoline ring . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-pentylquinoline-4-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

6-Methyl-2-pentylquinoline-4-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-pentylquinoline-4-carbothioamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylquinoline-4-carbothioamide
  • 2-Pentylquinoline-4-carbothioamide
  • 6-Methyl-2-phenylquinoline-4-carbothioamide

Uniqueness

6-Methyl-2-pentylquinoline-4-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

62078-01-7

Molecular Formula

C16H20N2S

Molecular Weight

272.4 g/mol

IUPAC Name

6-methyl-2-pentylquinoline-4-carbothioamide

InChI

InChI=1S/C16H20N2S/c1-3-4-5-6-12-10-14(16(17)19)13-9-11(2)7-8-15(13)18-12/h7-10H,3-6H2,1-2H3,(H2,17,19)

InChI Key

ZPSZWXSIAYNREO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C2C=C(C=CC2=N1)C)C(=S)N

Origin of Product

United States

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